3-(4-ethylphenyl)prop-2-enoic Acid

Description

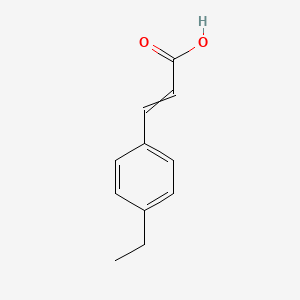

3-(4-Ethylphenyl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid characterized by a propenoic acid backbone substituted at the β-position with a 4-ethylphenyl group. The ethyl substituent at the para position of the aromatic ring confers unique steric and electronic properties, distinguishing it from other cinnamic acid derivatives.

Properties

IUPAC Name |

3-(4-ethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-9-3-5-10(6-4-9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOIIVCHICYNWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363264 | |

| Record name | 4-Ethylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28784-98-7 | |

| Record name | 3-(4-Ethylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28784-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethylcinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)prop-2-enoic acid typically involves the reaction of 4-ethylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like piperidine or pyridine.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to optimize reaction efficiency and yield. These methods ensure consistent quality and higher production rates, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)prop-2-enoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or alkanes.

Substitution: Generation of halogenated or aminated derivatives.

Scientific Research Applications

3-(4-ethylphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a class of arylpropenoic acids with varying substituents on the phenyl ring. Key structural analogs include:

- Caffeic acid: (E)-3-(3,4-Dihydroxyphenyl)prop-2-enoic acid, featuring two hydroxyl groups at the 3- and 4-positions .

- 4-Nitrocinnamic acid: 3-(4-Nitrophenyl)prop-2-enoic acid, with a nitro group at the para position .

- Ferulic acid: 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid, containing hydroxyl and methoxy groups .

- 3-(4-Ethoxyphenyl)prop-2-enoic acid: Ethoxy substituent at the para position .

Key Differences :

- Substituent Type : Electron-donating (e.g., ethyl, methoxy) vs. electron-withdrawing (e.g., nitro) groups alter electronic density and reactivity.

- Substituent Position : Para-substituted derivatives dominate, but meta- or ortho-substituted analogs (e.g., 4-fluoro-2-nitrophenyl in ) exhibit distinct properties.

Physical and Chemical Properties

| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|---|---|

| 3-(4-Ethylphenyl)prop-2-enoic acid | 4-Ethylphenyl | C₁₁H₁₂O₂ | 176.21 | Not reported | Low (hydrophobic) |

| Caffeic acid | 3,4-Dihydroxyphenyl | C₉H₈O₄ | 180.16 | 223–225 | Moderate in water |

| 4-Nitrocinnamic acid | 4-Nitrophenyl | C₉H₇NO₄ | 193.16 | 240–242 | Low in water |

| Ferulic acid | 4-Hydroxy-3-methoxyphenyl | C₁₀H₁₀O₄ | 194.18 | 168–172 | Low in water |

| 3-(4-Ethoxyphenyl)prop-2-enoic acid | 4-Ethoxyphenyl | C₁₁H₁₂O₃ | 192.21 | Not reported | Moderate in ethanol |

Key Observations :

- Lipophilicity: The ethyl group in this compound increases hydrophobicity compared to polar analogs like caffeic acid .

- Acidity : Electron-withdrawing groups (e.g., nitro in 4-nitrocinnamic acid) lower pKa values, enhancing acidity relative to ethyl-substituted derivatives .

- Thermal Stability : Nitro and hydroxyl groups promote higher melting points due to intermolecular hydrogen bonding or dipole interactions .

Biological Activity

3-(4-ethylphenyl)prop-2-enoic acid, also known as ethyl 4-phenylacrylate, is a compound of significant interest in both chemistry and biology due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

This compound features a phenyl group attached to a propene backbone, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially modulating metabolic pathways.

- Protein Interactions : The compound can bind to proteins, influencing their function and stability.

These interactions can lead to various biological outcomes, including anti-inflammatory and antimicrobial effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance, it has been found to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as some Gram-negative bacteria.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may reduce the production of pro-inflammatory cytokines, thus potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antioxidant Activity

In addition to its antimicrobial and anti-inflammatory effects, this compound has been reported to possess antioxidant properties. This activity is crucial for combating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of the compound against several pathogenic bacteria. The results indicated a significant reduction in bacterial viability at concentrations above 100 µg/mL, suggesting potential use in developing new antimicrobial agents.

- Anti-inflammatory Study : In an experimental model of inflammation, administration of this compound led to a decrease in edema formation and reduced levels of inflammatory markers such as TNF-alpha and IL-6.

- Antioxidant Activity : A recent investigation assessed the antioxidant capacity using DPPH radical scavenging assays, revealing that the compound effectively scavenged free radicals, indicating its potential role as a natural antioxidant agent .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.